1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 63938-07-8
Cat. No.: VC18452444
Molecular Formula: C22H27ClN2O4
Molecular Weight: 418.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63938-07-8 |
|---|---|
| Molecular Formula | C22H27ClN2O4 |
| Molecular Weight | 418.9 g/mol |
| IUPAC Name | 6,7-dimethoxy-1-[2-(4-nitrophenyl)ethyl]-2-prop-2-enyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
| Standard InChI | InChI=1S/C22H26N2O4.ClH/c1-4-12-23-13-11-17-14-21(27-2)22(28-3)15-19(17)20(23)10-7-16-5-8-18(9-6-16)24(25)26;/h4-6,8-9,14-15,20H,1,7,10-13H2,2-3H3;1H |
| Standard InChI Key | NPXVUKFDUUECTA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C([NH+](CCC2=C1)CC=C)CCC3=CC=C(C=C3)[N+](=O)[O-])OC.[Cl-] |
Introduction
Chemical Identity and Structural Features
The molecular formula of the compound is C₂₂H₂₇ClN₂O₄, with a molecular weight of 418.9 g/mol. Key structural components include:
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A tetrahydroisoquinoline core (a benzene ring fused to a partially saturated piperidine ring).
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4-Nitrophenethyl group: Attached to the nitrogen atom, contributing electron-withdrawing properties.
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Allyl group: Positioned at C-2, introducing potential reactivity for further functionalization.
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6,7-Dimethoxy substituents: Electron-donating groups on the aromatic ring, influencing electronic and steric properties.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 63938-07-8 | |
| Molecular Formula | C₂₂H₂₇ClN₂O₄ | |
| Molecular Weight | 418.9 g/mol | |
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Research-grade (aqueous) |
Synthesis and Derivative Formation
The synthesis of this compound typically involves multi-step organic reactions, leveraging classical methods for THIQ frameworks:
Core Formation
The Pomeranz–Fritsch–Bobbitt reaction is a cornerstone for constructing THIQ skeletons, involving cyclization of phenethylamine derivatives . For this compound, key steps include:
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Introduction of the allyl group: Achieved via alkylation or nucleophilic substitution.
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Nitrophenethyl attachment: Likely through reductive amination or direct coupling.
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Methoxy group installation: Electrophilic aromatic substitution or protection/deprotection strategies.
Optimization Challenges
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Reaction conditions: Temperature, solvent polarity, and catalysts (e.g., palladium for cross-coupling) critically impact yield .
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Purification: Chromatography or recrystallization ensures purity, as impurities may affect pharmacological activity.
Table 2: Representative Synthetic Routes
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | POCl₃, reflux | 60–75% |
| 2 | Allylation | Allyl bromide, K₂CO₃ | 80–90% |
| 3 | Nitrophenethyl coupling | Reductive amination, NaBH₃CN | 70–85% |
| Parameter | Value | Source |
|---|---|---|
| Acute Toxicity (LD₅₀) | 70 mg/kg (mouse, IV) | |
| Hazard Class | 6.1 (Toxic) | |
| PPE Requirements | Gloves, goggles, lab coat |
Related Compounds and Applications
Structural Analogs
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6-Methoxy-THIQ hydrochloride: Synthesized via Pictet–Spengler condensation, used in opioid receptor studies .
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5-Nitro-THIQ: Explored as a bioreductive prodrug substrate for nitroreductases .
Therapeutic Prospects
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